8-Oxa-3-azabicyclo[3.2.1]octane
Description
Structural Framework and Significance in Bridged Heterocyclic Systems
The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold consists of a seven-membered ring bridged by an oxygen atom, with a nitrogen atom incorporated into the ring system. This arrangement results in a constrained and sterically defined three-dimensional shape. evitachem.comuni-regensburg.de Bridged heterocyclic systems, in general, are of immense importance in chemistry as their rigid nature reduces the conformational flexibility inherent in many acyclic or monocyclic molecules. This rigidity can lead to enhanced binding affinity and selectivity for biological targets, as it pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon binding.
The presence of both an oxygen and a nitrogen atom within the bicyclic framework of this compound imparts unique physicochemical properties. evitachem.com The nitrogen atom can act as a basic center or a nucleophile, while the ether linkage influences the molecule's polarity and hydrogen bonding capabilities. This duality makes it a versatile component in the construction of diverse molecular libraries for drug discovery and other applications.
Historical Context of Research on Bicyclo[3.2.1]octane Scaffolds
The study of bicyclo[3.2.1]octane systems has a rich history, deeply rooted in the investigation of natural products. This scaffold is the core structure of tropane (B1204802) alkaloids, a class of compounds that includes well-known substances like cocaine and atropine, which have been utilized for their medicinal properties for centuries. rsc.orgresearchgate.net The elucidation of the structure of these natural products and the subsequent efforts to synthesize them and their analogues have significantly contributed to the development of organic chemistry. researchgate.net
Early research, such as the work by Arthur C. Cope and Warren N. Baxter on aminoalcohols containing the this compound ring system, laid the groundwork for understanding the chemistry of these bridged heterocycles. acs.org The development of synthetic methods to construct the bicyclo[3.2.1]octane core, including intramolecular cyclizations and rearrangement reactions, has been a continuous area of focus. nih.govnih.govacs.org These historical advancements have paved the way for the contemporary exploration of aza- and oxa- variants of this scaffold, including this compound, in modern chemical research. acs.org
Overview of Current Research Trajectories and Academic Relevance
The academic relevance of this compound is evident in its increasing appearance in scientific literature, particularly in the field of medicinal chemistry. Current research is heavily focused on leveraging this scaffold for the design and synthesis of novel therapeutic agents.
One major research trajectory involves its use as a core component in the development of inhibitors for various enzymes and receptors implicated in disease. For instance, derivatives of this compound have been investigated as potent inhibitors of monoamine transporters, which are key targets in the treatment of neurological and psychiatric disorders. nih.govacs.org Recent patent applications highlight its use in the creation of ATR (Ataxia Telangiectasia and Rad3-related) inhibitors for cancer therapy, underscoring its potential in oncology. google.com
Furthermore, the this compound framework is being explored in the development of compounds targeting neurodegenerative diseases like Alzheimer's. evitachem.com The rigid scaffold allows for the precise positioning of substituents to interact with specific binding sites on target proteins.
Beyond medicinal applications, this heterocyclic system serves as a valuable building block in organic synthesis. Its unique stereochemistry and functionality make it an attractive starting material for the construction of more complex, polycyclic natural products and their analogues. researchgate.net The continuous development of efficient synthetic routes to access this scaffold remains an active area of academic research, promising to expand its utility in various scientific disciplines. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPWPIOIMBTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476933 | |
| Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-13-7 | |
| Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Oxa 3 Azabicyclo 3.2.1 Octane and Its Core Scaffold
Established Synthetic Routes to the 8-Oxa-3-azabicyclo[3.2.1]octane Core
Traditional methods for constructing the this compound scaffold often involve multi-step sequences starting from readily available furan-based platform chemicals. These routes are well-documented and have been scaled up for process chemistry, though they may require multiple transformations and purifications. rsc.orgacs.org
A widely utilized precursor for the synthesis is 5-hydroxymethyl-2-furfuraldehyde (HMF), a key bio-based platform chemical. acs.orgacs.org An alternative established route begins with another furan (B31954) derivative, furan-2,5-dicarboxylic acid. rsc.org These starting materials undergo a series of reduction and cyclization reactions to form the target bicyclic system. The synthesis beginning with 5-hydroxymethyl-2-furfuraldehyde has been successfully scaled to a 10 kg scale, demonstrating its viability for larger-scale production. acs.org
A critical step in the synthesis from furan derivatives is the reduction of the furan ring. Raney nickel is a common catalyst for this transformation. acs.org The hydrogenation of 5-hydroxymethyl-2-furfuraldehyde using Raney nickel effectively reduces both the aldehyde group and the furan ring, yielding 2,5-bis(hydroxymethyl)tetrahydrofuran. acs.org A key outcome of this reduction is the predominant formation of the cis diastereomer, which is essential for the subsequent intramolecular cyclization to form the bicyclic octane (B31449) structure. acs.orgresearchgate.net Following the reduction, the synthesis proceeds through cyclization strategies, which typically involve converting the hydroxyl groups into better leaving groups to facilitate ring closure with an amine. acs.org
| Starting Material | Key Intermediates/Steps | Final Product | Overall Yield | Reference |
|---|---|---|---|---|
| 5-hydroxymethyl-2-furfuraldehyde | 1. Raney Ni reduction to cis-2,5-bis(hydroxymethyl)tetrahydrofuran 2. Conversion to ditosylate 3. Cyclization with benzylamine (B48309) 4. Hydrogenolysis | This compound hydrochloride | 43-64% | acs.org |
| Furan-2,5-dicarboxylic acid | Formation of a diamide (B1670390) followed by reduction and a solvent-free thermolytic cyclisation. | This compound | 50-55% | rsc.org |
Novel and Efficient Synthetic Approaches
More recent research has focused on developing more atom-economical and efficient syntheses, such as one-pot reactions and advanced catalytic systems, to streamline the production of this compound.
A significant advancement is the development of a one-pot aminocyclization method. e2p2l.comcardiff.ac.uk This approach directly converts 2,5-tetrahydrofurandimethanol (the same intermediate from the established route) into this compound using ammonia (B1221849). e2p2l.comresearchgate.net This process combines multiple transformation steps—amination and cyclization—into a single operation, thereby increasing efficiency and reducing waste. e2p2l.com
This novel one-pot synthesis is enabled by a specialized heterogeneous catalyst, Pt/NiCuAlOx. e2p2l.comorcid.orgcardiff.ac.uk The catalyst facilitates the selective transformation of 2,5-tetrahydrofurandimethanol (THFDM) in the presence of ammonia and hydrogen. cardiff.ac.uk Under optimized conditions, this catalytic system achieves a 58% yield of this compound with a complete conversion of the starting THFDM. e2p2l.comcardiff.ac.uk This catalytic route represents a more direct and efficient pathway to the target bicyclic amine. ucas.ac.cn
| Reaction Type | Catalyst | Substrate | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| One-Pot Aminocyclization | Pt/NiCuAlOx | 2,5-Tetrahydrofurandimethanol (THFDM) | Ammonia, Hydrogen | 200 °C, 6-16 h, 0.4 MPa NH₃, 0.5 MPa H₂ | 58% | e2p2l.comcardiff.ac.uk |
[3+2]-Cycloaddition Strategies in Bicyclic Synthesis
The construction of the this compound scaffold and its analogues frequently employs [3+2]-cycloaddition reactions, a powerful class of pericyclic reactions for forming five-membered rings. rsc.org This strategy involves the reaction of a three-atom, four-electron component (a 1,3-dipole) with a two-atom, two-electron component (a dipolarophile), such as an alkene or alkyne, to build the heterocyclic core in a convergent and often stereocontrolled manner. rsc.orgrsc.org
A prominent approach is the 1,3-dipolar cycloaddition utilizing nitrones or azomethine ylides as the 1,3-dipole. For instance, the reaction of a cyclic nitrone with an appropriate alkene can directly generate the fused isoxazolidine (B1194047) ring system inherent to the this compound structure. Similarly, azomethine ylides, often generated in situ from precursors like diazo imines in the presence of a rhodium(II) catalyst, can react with dipolarophiles. These reactions have been successfully applied to the synthesis of related 8-oxabicyclo[3.2.1]octane systems, where a carbonyl ylide acts as the dipole. ehu.es
Another effective [3+2]-cycloaddition strategy involves the reaction of 3-oxidopyridinium or 3-oxidopyrylium ylides with olefins. researchgate.net These ylides serve as cyclic 1,3-dipoles, and their reaction with a dipolarophile can efficiently construct the bicyclic framework. researchgate.net Furthermore, a cascade reaction involving a 6π-electrocyclic ring-opening of cyclopropanated furans can generate a transient 1,3-dipole, which is then trapped by a dipolarophile in a Huisgen [3+2]-cycloaddition to yield 8-oxabicyclo[3.2.1]octanes. nih.gov These methods highlight the versatility of [3+2]-cycloadditions in assembling the core bicyclic structure from various precursors.
Stereoselective Synthesis of this compound Derivatives
Diastereoselective Approaches
Diastereoselectivity is a critical consideration in the synthesis of this compound derivatives due to the multiple stereocenters within the bicyclic framework. Several synthetic strategies have been developed to control the relative stereochemistry of these centers.
One notable approach involves the samarium iodide (SmI₂) mediated reduction of unsaturated precursors. In the synthesis of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters, the reduction of the corresponding octene intermediates yields a mixture of diastereomers. The facial selectivity of this reduction can be influenced by substituents on the aryl ring, leading to varying ratios of the resulting 2,3-disubstituted diastereomers. For example, the reduction of different thiazole-substituted precursors led to different major diastereomers, demonstrating the subtle electronic and steric effects that govern the reaction's outcome. rsc.org
[3+2]-cycloaddition reactions are also pivotal in establishing diastereoselectivity. In a regio- and diastereoselective 1,3-dipolar cycloaddition for the synthesis of a tropane (B1204802) skeleton, an Evans chiral auxiliary was used to control the approach of the reacting partners. This method resulted in the formation of two major diastereomers which could be separated by column chromatography. rsc.org Similarly, asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and acryloylpyrazolidinone have been shown to produce optically active 8-oxabicyclo[3.2.1]octanes with high diastereomeric ratios (up to >99:1 dr). The choice of diazo substrate in these reactions could even switch the selectivity between exo and endo products.
Below is a table summarizing examples of diastereoselective syntheses.
| Precursor/Reactants | Reaction Type | Key Reagents | Diastereomeric Ratio (dr) | Product | Ref |
| 3-(4-Thiazole)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate | Reduction | SmI₂ | Complex mixture, A: 9% | 2β,3α-3-(4-Thiazole)-8-oxabicyclo[3.2.1]octane-2-carboxylate | rsc.org |
| 3-(3-Thiazole)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate | Reduction | SmI₂ | C as only isolable product (23%) | 2α,3α-3-(3-Thiazole)-8-oxabicyclo[3.2.1]octane-2-carboxylate | rsc.org |
| Diazo imine + Acryloylpyrazolidinone | [3+2] Cycloaddition | Rh₂(OAc)₄ / Chiral Lewis Acid | >99:1 | Optically active 8-oxabicyclo[3.2.1]octane | |
| p-Chlorobenzyl pyridinium (B92312) salt + (R)-3-acryloyl-4-phenyloxazolidin-2-one | [3+2] Cycloaddition | Evans Chiral Auxiliary | 1.3:1 | Diastereomeric 8-azabicyclo[3.2.1]octane adducts | rsc.org |
Enantioselective Construction of Bicyclic Scaffolds
The enantioselective synthesis of the this compound core and its analogues is crucial for accessing specific, biologically active enantiomers. Methodologies for achieving this often involve generating the key stereochemistry at the same time the bicyclic system is formed. nih.govthieme-connect.com
A powerful strategy is the use of asymmetric catalysis in [3+2]-cycloaddition reactions. The first asymmetric 1,3-dipolar cycloaddition between a diazo imine-derived cyclic azomethine ylide and acryloylpyrazolidinone was achieved using a dual catalytic system. This system, comprising a rhodium(II) complex and a chiral Lewis acid, afforded optically active 8-oxabicyclo[3.2.1]octanes with excellent enantioselectivities (up to 99% ee).
Another innovative approach is the enantioselective copper-catalyzed iodocyclization of N-tosyl alkenamides. This method has been used to produce chiral 8-oxa-6-azabicyclo[3.2.1]octanes, a closely related scaffold, with high yields and enantioselectivities (up to 93% ee). The resulting iodine-containing products are versatile intermediates for further transformations. nih.gov
For the related 8-azabicyclo[3.2.1]octane (tropane) system, a variety of enantioselective methods have been developed which could be adapted for the 8-oxa-3-aza variant. These include the desymmetrization of meso-epoxides catalyzed by a chiral phosphoric acid, which directly forms the bicyclic scaffold with excellent stereocontrol. nih.gov Additionally, Brønsted acid-catalyzed [5+2] cycloaddition reactions using chiral organometallic scaffolds have proven effective in generating enantiomerically pure oxa- and azabicyclo[3.2.1]octenes. researchgate.net
The table below presents selected examples of enantioselective syntheses.
| Reaction Type | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) | Product | Ref |
| [3+2] Cycloaddition | Rh₂(OAc)₄ / Chiral Lewis Acid | Diazo imine + Acryloylpyrazolidinone | up to 99% | Optically active 8-oxabicyclo[3.2.1]octane | |
| Iodocyclization | Aminoiminophenoxy Copper Carboxylate | N-Tosyl alkenamide | up to 93% | Chiral 8-oxa-6-azabicyclo[3.2.1]octane | nih.gov |
| Pseudotransannular Ring Opening | Chiral Phosphoric Acid | 1-Aminocyclohept-4-ene-derived epoxide | Excellent | Enantiopure 8-azabicyclo[3.2.1]octanol | nih.gov |
| [5+2] Cycloaddition | Brønsted Acid / Chiral Molybdenum Complex | η³-Pyridinylmolybdenum scaffold + Alkene | High (from enantiopure scaffold) | Enantiopure 2-substituted azabicyclo[3.2.1]octene | researchgate.net |
Role of Chiral Auxiliaries and Asymmetric Catalysis
Achieving stereocontrol in the synthesis of the this compound scaffold relies heavily on two key strategies: the use of chiral auxiliaries and the application of asymmetric catalysis. nih.govthieme-connect.com
Chiral Auxiliaries are enantiomerically pure groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed. A classic example is the use of Evans chiral auxiliaries. In a concise synthesis of the tropane alkaloid (–)-Bao Gong Teng A, an Evans (R)-3-acryloyl-4-phenyloxazolidin-2-one was used as the dipolarophile in a 1,3-dipolar cycloaddition. This auxiliary controlled the facial selectivity of the cycloaddition, leading to the desired stereochemistry in the resulting 8-azabicyclo[3.2.1]octane core. rsc.org Similarly, chiral sulfoxides have been employed as auxiliaries in [3+2] cycloadditions with 3-oxidopyridinium ylides to construct the tropane scaffold stereoselectively. researchgate.net
Asymmetric Catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. A prime example is the dual catalytic system for the asymmetric 1,3-dipolar cycloaddition to form 8-oxabicyclo[3.2.1]octanes. This method uses a combination of an achiral rhodium(II) complex to generate the azomethine ylide and a chiral Lewis acid to control the enantioselectivity of the subsequent cycloaddition, achieving up to 99% ee. Copper-based catalysts have also been shown to be effective. A chiral aminoiminophenoxy copper carboxylate complex successfully catalyzed an asymmetric iodocyclization of N-tosyl alkenamides to furnish chiral iodo-substituted 8-oxa-6-azabicyclo[3.2.1]octanes with high enantiopurity. nih.gov These catalytic methods represent a powerful and efficient means of constructing the chiral bicyclic scaffold directly from achiral or racemic starting materials. nih.govcardiff.ac.uk
Process Development and Scalability of Synthetic Routes
The transition of a synthetic route from laboratory-scale to larger, process-scale production requires methodologies that are efficient, robust, and scalable. For the synthesis of this compound (OABCO), a valuable building block, process development has focused on creating more direct and practical routes.
A significant advancement is the development of a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM). This process transforms THFDM directly into OABCO using ammonia in the presence of a Pt/NiCuAlOx catalyst. Under optimized conditions of 200 °C and pressures of hydrogen and ammonia, this route achieves a 58% yield of OABCO with complete conversion of the starting material. The one-pot nature of this reaction, avoiding the isolation of intermediates, represents a considerable improvement in process efficiency and is a key step towards a scalable manufacturing process.
The scalability of key chemical transformations is also a critical factor. In the asymmetric synthesis of (–)-Bao Gong Teng A, which features an 8-azabicyclo[3.2.1]octane core, the pivotal Evans chiral auxiliary-controlled 1,3-dipolar cycloaddition was successfully performed on a decagram scale. rsc.org This demonstrates that complex, stereoselective reactions used to build the bicyclic scaffold can be viable for producing larger quantities of material, which is essential for further development and potential application. The ability to perform such transformations on a larger scale is a testament to the robustness of the synthetic methodology. rsc.org
Derivatization Strategies and Analogue Design of 8 Oxa 3 Azabicyclo 3.2.1 Octane Scaffold
Synthetic Modification at the Nitrogen Atom
The nitrogen atom at the 3-position of the 8-oxa-3-azabicyclo[3.2.1]octane ring system is a primary site for synthetic modification. Its nucleophilicity allows for a range of reactions to introduce diverse substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.
One common strategy involves the N-alkylation or N-arylation of the secondary amine. For instance, the parent this compound can be reacted with various electrophiles such as alkyl halides, aryl halides, or other activated systems. These modifications are crucial for exploring the structure-activity relationships (SAR) of compounds targeting specific biological targets.
Another important modification is the formation of amides, carbamates, and ureas. For example, N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is synthesized by coupling the bicyclic amine with 2-methylphenyl isocyanate. This type of modification can influence properties such as membrane permeability and metabolic stability.
Functionalization of the Carbon Skeleton
Beyond modifications at the nitrogen atom, the carbon skeleton of the this compound scaffold offers multiple positions for functionalization. These modifications allow for the introduction of a wide array of chemical groups, enabling a fine-tuning of the molecule's properties.
Introduction of Carboxylic Acid Moieties
The introduction of carboxylic acid groups or their ester derivatives onto the carbon framework is a key strategy in the design of analogues. These moieties can serve as critical pharmacophoric features or as handles for further synthetic elaboration. For example, 2β-carbomethoxy-3β-aryl-8-oxabicyclo[3.2.1]octane derivatives have been synthesized and studied for their biological activity. nih.gov The synthesis of these compounds often involves multi-step sequences starting from readily available precursors. nih.gov The presence of a carboxylic acid or ester group can significantly impact a compound's polarity, solubility, and ability to interact with biological targets through hydrogen bonding or ionic interactions. nih.gov
Incorporation of Aryl and Heteroaryl Substituents
The attachment of aryl and heteroaryl groups to the carbon skeleton is a widely employed strategy to modulate the biological activity of this compound derivatives. These substituents can engage in various non-covalent interactions with biological macromolecules, such as pi-stacking and hydrophobic interactions.
Stille and Suzuki cross-coupling reactions have been effectively used to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.gov These reactions allow for the efficient formation of carbon-carbon bonds between the bicyclic scaffold and a diverse range of aromatic and heteroaromatic systems. nih.gov For instance, the introduction of a 4-amino-3-methoxyphenyl group at position 6 of an isothiazolo[4,3-b]pyridine core, which is then attached to the this compound moiety, has been shown to be optimal for GAK affinity. nih.govsci-hub.se The nature and substitution pattern of the aryl or heteroaryl group can have a profound effect on the compound's selectivity and potency. nih.govsci-hub.se
| Compound | Aryl/Heteroaryl Substituent | Coupling Method | Reference |
| 3-(Biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters | Various biaryl groups | Stille/Suzuki Coupling | nih.gov |
| 3-(6-(4-amino-3-methoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)-8-oxa-3-azabicyclo[3.2.1]octane | 4-amino-3-methoxyphenylisothiazolopyridine | Not specified | nih.gov |
| 3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | 3,4-dichlorophenyl | Not specified | acs.org |
Preparation of Thione Analogues (e.g., 8-Oxa-3-azabicyclo[3.2.1]octan-2-thione)
The synthesis of thione analogues, such as 8-oxa-3-azabicyclo[3.2.1]octan-2-thione, represents another important derivatization strategy. thieme-connect.comthieme-connect.com These compounds can serve as versatile synthetic intermediates for the preparation of novel heteroaryl-annulated bicyclic morpholines. researchgate.netthieme-connect.comresearchgate.netopenalex.org The thionation of the corresponding lactam (oxo-analogue) is a common method for their preparation, often employing reagents like Lawesson's reagent. thieme-connect.com The resulting thioamide functionality can then be further manipulated to construct various heterocyclic rings fused to the bicyclic scaffold.
The synthesis of (±)-8-oxa-3-azabicyclo[3.2.1]octan-2-thione has been achieved in five steps, starting from a cis-disubstituted tetrahydrofuran (B95107) derivative. researchgate.net This highlights the utility of this approach in accessing structurally complex and medicinally relevant molecules.
Exploration of Isosteric Replacements in Related Bicyclic Systems
Isosteric replacement is a powerful tool in medicinal chemistry for optimizing lead compounds. In the context of the this compound scaffold, this involves replacing the oxygen atom with other atoms or groups to modulate the compound's properties. For example, replacing the oxygen atom with a carbon atom leads to the corresponding 3-azabicyclo[3.2.1]octane (tropane) or related carbocyclic systems. acs.orgresearchgate.net
A study on inhibitors of cyclin G associated kinase (GAK) explored the isosteric replacement of the morpholine (B109124) oxygen in a related series. nih.govsci-hub.se While a direct replacement with a piperidine (B6355638) core resulted in a significant loss of affinity, the introduction of the bridged this compound moiety led to a compound with potent GAK affinity. nih.govsci-hub.se This demonstrates that while simple isosteric replacements may not always be successful, the exploration of related but structurally distinct bicyclic systems can lead to the discovery of potent analogues.
The table below summarizes the effect of isosteric replacement on GAK affinity:
| Scaffold | GAK Affinity (Kd) | Reference |
| Morpholine | 8.9 nM | nih.gov |
| Piperidine | 970 nM | nih.gov |
| This compound | 61 nM | nih.gov |
This data underscores the subtle interplay between scaffold architecture and biological activity, highlighting the importance of exploring a diverse range of isosteric replacements in analogue design.
Applications of 8 Oxa 3 Azabicyclo 3.2.1 Octane in Medicinal Chemistry and Materials Science
Role as a Key Building Block and Pharmaceutical Intermediate
8-Oxa-3-azabicyclo[3.2.1]octane is widely recognized as a fundamental building block and key intermediate in the synthesis of a diverse range of chemical products. lookchem.com Its hydrochloride salt is frequently employed as a crucial raw material in organic synthesis. chemicalbook.comthermofisher.com The value of this compound, often referred to as OABCO, stems from its stable, bicyclic structure which incorporates both a morpholine (B109124) and a pyrrolidine (B122466) motif. lookchem.comresearchgate.net
In the pharmaceutical industry, the compound's ability to form complex heterocyclic structures and act as a chiral ligand is essential for the development of new drugs with specific therapeutic actions. lookchem.com The rigid conformation of the bicyclic system can enhance a molecule's binding affinity to biological targets. cymitquimica.com Researchers consider it a valuable building block for creating libraries of compounds for early-stage drug discovery. sigmaaldrich.com Its utility is underscored by the development of efficient, scalable synthesis methods, such as the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol, to produce the scaffold for further use in creating bioactive molecules. cardiff.ac.uk
Integration into Bioactive Molecule Synthesis
The integration of the this compound core into larger molecules is a key strategy for developing new therapeutic agents. Its unique structural features, including a nitrogen atom that can act as a nucleophile, allow it to be readily incorporated into various molecular frameworks through reactions like nucleophilic substitutions. cymitquimica.com
A significant application is in the field of neuroscience. The related 8-azabicyclo[3.2.1]octane core (tropane) is a well-known key motif in drugs targeting the central nervous system. uni-regensburg.de Similarly, the 8-oxa-scaffold has been instrumental in creating potent inhibitors of monoamine transporters, which are implicated in conditions like cocaine addiction.
Detailed research has focused on the synthesis of 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives. These compounds have been evaluated for their ability to inhibit the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). The data reveals that specific substitutions on the bicyclic frame can lead to high selectivity, a crucial factor in drug design. For example, compounds with a benzothiophene (B83047) substituent have shown a significant preference for DAT over SERT. nih.gov
Table 1: Research Findings on DAT and SERT Inhibition by this compound Derivatives nih.gov
| Compound | R-Group (at position 3) | hDAT IC₅₀ (nM) | hSERT IC₅₀ (nM) | Selectivity (SERT/DAT) |
| 16j | 3-Thienyl | 14.7 | 1083 | 74 |
| 16o | 2-Naphthyl | 1.8 | 321 | 178 |
| 16q | 4-Biphenylyl | 1.4 | 162 | 116 |
| 16t | 3-Benzothienyl | 1.3 | 230 | 177 |
| Cocaine (for comparison) | - | 113 | 310 | 2.7 |
This interactive table summarizes the in-vitro binding affinities of synthesized compounds for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT). Lower IC₅₀ values indicate stronger inhibition.
Contributions to Agrochemical and Dyestuff Fields
Beyond pharmaceuticals, this compound serves as a critical intermediate in the agrochemical and dyestuff industries. chemicalbook.comthermofisher.com
In the agrochemical sector, its molecular structure is utilized to enhance the efficacy and selectivity of products designed for agricultural applications. lookchem.com By incorporating this scaffold, chemists can develop more effective and targeted agrochemicals. lookchem.comthermofisher.cn
In the field of materials science, particularly in the creation of dyes, this compound hydrochloride is used as an intermediate in organic synthesis. thermofisher.com While specific examples are proprietary and less documented in public literature, its role as a foundational chemical entity in this sector is confirmed by major chemical suppliers. thermofisher.com
Structure Activity Relationship Sar Studies of 8 Oxa 3 Azabicyclo 3.2.1 Octane Analogues
Correlation of Structural Features with Biological Activities
The biological activity of 8-oxabicyclo[3.2.1]octane derivatives is intricately linked to their three-dimensional structure. The bicyclic system imposes a rigid conformation, which in turn dictates the spatial arrangement of substituents and their ability to interact with biological targets. Research has shown that the three-dimensional volume of these analogues may play a more significant role in their binding affinity to transporters like the dopamine (B1211576) transporter (DAT) than the presence of specific functional groups. researchgate.net
Key structural features that have been systematically varied in SAR studies include:
Substituents at the 3-position: The nature and position of substituents on the 3-aryl group have a profound impact on activity and selectivity.
Stereochemistry: The relative orientation of substituents, particularly at the C-2 and C-3 positions, is a critical determinant of pharmacological effect.
The Bridge Atom: While this article focuses on the 8-oxa variant, it's noteworthy that replacing the oxygen bridge with other heteroatoms like sulfur or nitrogen significantly alters the biological profile. nih.gov
These studies often involve the synthesis of a series of analogues with systematic structural modifications, followed by in vitro and sometimes in vivo evaluation of their biological activity. The resulting data allows for the establishment of clear correlations between specific structural features and the observed pharmacological effects.
SAR of 3-Aryl-8-oxabicyclo[3.2.1]octane Derivatives
A significant body of research has focused on 3-aryl-8-oxabicyclo[3.2.1]octane derivatives, which have shown promise as potent inhibitors of monoamine transporters. acs.orgacs.org These compounds are analogues of cocaine and have been investigated for their potential as treatments for cocaine abuse and other neurological disorders. acs.org The SAR of this class of compounds is particularly well-defined, with clear trends emerging from the data.
The nature of the aromatic or heteroaromatic substituent at the 3-position of the 8-oxabicyclo[3.2.1]octane ring system is a key determinant of both potency and selectivity for monoamine transporters like DAT and the serotonin (B10506) transporter (SERT). researchgate.net
Systematic studies have revealed the following trends:
Biaryl Substituents: The introduction of biaryl substituents at the 3-position has been explored to enhance binding affinity and selectivity. nih.gov For instance, certain benzothiophene (B83047) substituted compounds have demonstrated significant selectivity for DAT over SERT. nih.govnih.gov
Heteroaryl Substituents: The replacement of a phenyl ring with various heteroaromatic systems can modulate the electronic properties and hydrogen bonding capabilities of the molecule, leading to altered biological activity. Studies have shown that both saturated 3α-aryl and 3β-aryl diastereomers with heteroaryl-phenyl substituents are more potent inhibitors of SERT compared to DAT. researchgate.net
Substitution Pattern on the Aryl Ring: The position and nature of substituents on the 3-aryl ring can fine-tune the pharmacological profile. For example, in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, a para-methyl-substituted phenoxy analogue showed significantly higher potency compared to its ortho- and meta-substituted counterparts. nih.govacs.org
The following table summarizes the influence of various substituents on the activity of 3-Aryl-8-oxabicyclo[3.2.1]octane derivatives.
| Substituent Type | Position | Effect on Activity | Reference |
| Benzothiophene | 3-position | 177-fold selectivity for DAT vs. SERT | nih.govnih.gov |
| Biaryl | 3-position | Did not significantly affect inhibition of WIN 35,438 binding | nih.gov |
| Heteroaryl-phenyl | 3-position | More potent inhibitors of SERT compared to DAT | researchgate.net |
| p-Methyl-phenoxy | 3-position | 8- to 17-fold higher potency than ortho- or meta-isomers | nih.govacs.org |
The stereochemistry of 8-oxabicyclo[3.2.1]octane analogues is a critical factor governing their pharmacological activity. The rigid bicyclic framework gives rise to distinct diastereomers with different spatial arrangements of substituents, leading to differential interactions with their biological targets.
Key findings on the impact of stereochemistry include:
2β-Carbomethoxy-3β-aryl vs. 2β-Carbomethoxy-3α-aryl: In the 8-heterobicyclo[3.2.1]octane series, the 2β-carbomethoxy-3β-aryl configured compounds, which possess a chair conformation, generally exhibit potency at both DAT and SERT. nih.gov In contrast, the 2β-carbomethoxy-3α-aryl diastereomers show significantly weaker potency at SERT. nih.gov
Saturated vs. Unsaturated Analogues: The reduction of the double bond in 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters to the corresponding saturated analogues leads to diastereomers with distinct pharmacological profiles. The saturated 3α-aryl and 3β-aryl diastereomers have been found to be more potent inhibitors of SERT than DAT. researchgate.net
Endo vs. Exo Substituents: In a series of pyrazole azabicyclo[3.2.1]octane sulfonamides designed as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the stereochemistry of an ether substitution at the C-3 position was evaluated, confirming the importance of this feature for inhibitory activity. nih.govacs.org
The following table illustrates the impact of stereochemistry on the pharmacological profile of 8-Oxa-3-azabicyclo[3.2.1]octane analogues.
| Stereoisomer | Biological Target | Activity | Reference |
| 2β-Carbomethoxy-3β-aryl | DAT and SERT | Potent | nih.gov |
| 2β-Carbomethoxy-3α-aryl | SERT | Weaker potency | nih.gov |
| Saturated 3α-aryl and 3β-aryl | SERT | More potent inhibitors compared to DAT | researchgate.net |
SAR in Specific Enzyme Inhibition Studies
The 8-oxabicyclo[3.2.1]octane scaffold has also been utilized in the design of inhibitors for specific enzymes. SAR studies in this context focus on optimizing the interactions between the ligand and the enzyme's active site to achieve high potency and selectivity.
A key aspect of SAR studies is the identification of regions within the molecule that can be modified to enhance potency. In the development of NAAA inhibitors based on a pyrazole azabicyclo[3.2.1]octane core, researchers systematically explored various structural modifications. nih.gov For example, constraining a flexible piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity. nih.gov Further modifications, such as the introduction of an ethoxymethyl side chain on a pyrazine (B50134) ring, led to an optimized compound with an excellent balance of reduced lipophilicity and sustained activity. acs.org These studies highlight the iterative process of drug design, where SAR data guides the synthesis of new analogues with improved pharmacological properties. It has been noted that the C2-ester present in cocaine and parent bicyclo[3.2.1]octanes could be replaced by a C2-isoxazole while retaining inhibitory potency at the DAT. nih.gov
Application of Cross-Coupling Protocols in SAR Exploration (e.g., Stille, Suzuki)
Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools for the efficient exploration of SAR in the 8-oxabicyclo[3.2.1]octane series. These reactions allow for the rapid and modular synthesis of a wide range of analogues with diverse substituents.
Stille Coupling: The Stille cross-coupling reaction has been successfully employed for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters and 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. researchgate.netnih.gov This protocol has proven to be robust, furnishing the desired products in high yields. nih.gov
Suzuki Coupling: The Suzuki coupling has also been utilized for the synthesis of these analogues. For instance, the reaction of a triflate precursor with benzofuranboronic acid under Suzuki conditions provided the corresponding oxatropene in good yield. nih.gov However, in some cases, the Suzuki coupling has been reported to result in complex reaction mixtures, making the Stille coupling a more reliable choice for certain substrates. nih.govnih.gov
The use of these powerful synthetic methods enables medicinal chemists to generate large libraries of compounds for biological evaluation, thereby accelerating the process of identifying lead candidates and elucidating detailed SAR.
Pharmacological Research and Biological Activity of 8 Oxa 3 Azabicyclo 3.2.1 Octane Containing Compounds
Targeting Monoamine Transporters (DAT, SERT)
Derivatives of 8-oxa-3-azabicyclo[3.2.1]octane have been extensively investigated for their ability to interact with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). These transporters are crucial for regulating the concentration of neurotransmitters in the synaptic cleft and are significant targets for the treatment of various neurological and psychiatric disorders.
Development of Non-Nitrogen Inhibitors for Monoamine Transporters
Historically, it was believed that the nitrogen atom in the tropane (B1204802) skeleton of cocaine and its analogs was essential for binding to monoamine transporters, particularly through an ionic bond with an aspartic acid residue on the DAT. nih.gov However, research into 8-oxa analogs of 3-aryltropanes has challenged this assumption. nih.govacs.org The synthesis and biological evaluation of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes have demonstrated that an amino nitrogen is not a prerequisite for potent binding to the DAT. nih.govacs.org
These "non-nitrogen" inhibitors, where the nitrogen at the 8-position is replaced with an oxygen atom, have shown significant inhibitory potency at the DAT. nih.govacs.org This discovery has broadened the understanding of the pharmacophore required for monoamine transporter inhibition and has opened new avenues for the design of novel inhibitors. researchgate.net The topological properties of these bicyclo[3.2.1]octane ligands appear to be more critical for binding than the presence of a specific heteroatom at the 8-position. nih.gov
Selectivity Profiles and Binding Affinity Studies
Compounds containing the this compound core have exhibited a range of binding affinities and selectivity profiles for DAT and SERT. For instance, the 3β-(3,4-dichlorophenyl) and 3α-(3,4-dichlorophenyl) analogs of 2-carbomethoxy-8-oxabicyclo[3.2.1]octane are potent inhibitors of the dopamine transporter, with IC50 values of 3.27 nM and 2.34 nM, respectively. nih.govacs.org
Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the 3-aryl ring significantly influences both potency and selectivity. researchgate.net Generally, a 3,4-dichlorophenyl substituent at the 3β-position results in high potency. researchgate.net The 2β-carbomethoxy-3β-aryl configured compounds within the 8-heterobicyclo[3.2.1]octane series have shown interesting SAR profiles, with the chair configured diastereomers demonstrating potency at both DAT and SERT. nih.gov
Furthermore, modifications at the 8-position of the azabicyclo[3.2.1]octane ring in other series have been shown to modulate selectivity. For example, an 8-cyclopropylmethyl derivative was identified as a highly DAT selective ligand with a SERT/DAT selectivity ratio of 1060. nih.gov Similarly, an 8-chlorobenzyl derivative displayed high selectivity for DAT over the norepinephrine (B1679862) transporter (NET), with a NET/DAT ratio of 1358. nih.gov The introduction of hydroxyl groups at the 6- or 7-bridge positions of selected 8-azabicyclo[3.2.1]octanes can also lead to higher DAT versus SERT selectivity. researchgate.net
Interactive Table: Binding Affinity of this compound Derivatives for Monoamine Transporters
Inhibition of Kinase Pathways (e.g., ATR, PI3K)
The this compound moiety has also been incorporated into inhibitors of critical kinase pathways, such as the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase and phosphoinositide 3-kinases (PI3Ks). These kinases are key regulators of cell growth, proliferation, and survival, and their dysregulation is often implicated in cancer.
The development of selective ATR inhibitors is an important area of cancer research. google.com Compounds incorporating the this compound scaffold have been synthesized and evaluated as ATR inhibitors. google.comacs.org For example, AZD6738, a potent and selective ATR inhibitor, was developed from an earlier compound, AZ20, by improving aqueous solubility and eliminating CYP3A4 time-dependent inhibition. researchgate.net
In the context of PI3K inhibition, replacing a morpholine (B109124) group with an this compound group in a series of 2-aryl-4-morpholinothieno[3,2-d]pyrimidines led to mTOR inhibitors with selectivity over PI3K. nih.gov Further optimization of the 2-aryl substituent resulted in highly potent mTOR inhibitors with excellent selectivity over PI3K. nih.gov
Preclinical Efficacy in Cellular and in vivo Models (e.g., LoVo colorectal adenocarcinoma xenografts)
The preclinical efficacy of this compound-containing kinase inhibitors has been demonstrated in various models. For instance, AZD6738 has shown monotherapy tumor growth inhibition in human LoVo colorectal adenocarcinoma xenografts. acs.orgresearchgate.net In these in vivo models, oral administration of the compound led to a dose-dependent reduction in tumor growth. acs.org
Another mTORC1/2 inhibitor, PQR620, which contains two 8-oxa-3-azabicyclo[3.2.1]octan-8-yl moieties, has demonstrated significant inhibition of tumor growth in an ovarian carcinoma mouse xenograft model (OVCAR-3) with daily dosing. nih.gov This compound also showed efficacy in a tuberous sclerosis complex (TSC) mouse model, where it attenuated epileptic seizures. nih.gov
Interactive Table: Preclinical Efficacy of this compound Kinase Inhibitors
Modulation of Amidohydrolase Activity (e.g., NAAA)
More recently, the this compound scaffold has been utilized in the development of inhibitors for N-acylethanolamine acid amidase (NAAA), an intracellular cysteine hydrolase. nih.govacs.orgresearchgate.net NAAA is responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (B50096) (PEA). nih.govacs.org
A novel class of non-covalent NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane structural core has been identified. nih.govacs.org Through a careful structure-activity relationship study, a potent inhibitor, ARN19689, was discovered. nih.govacs.org This compound, an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide, inhibits human NAAA in the low nanomolar range with an IC50 of 0.042 μM. nih.govacs.org
Implications for Anti-inflammatory and Analgesic Research
The inhibition of NAAA represents a promising therapeutic strategy for managing inflammatory and pain conditions. nih.govacs.org By preventing the breakdown of PEA, NAAA inhibitors can enhance and prolong its natural anti-inflammatory and analgesic effects at the site of inflammation. nih.govacs.org This approach is thought to offer a more targeted therapeutic effect with potentially fewer side effects compared to systemic administration of PPAR-α agonists. nih.gov
Alterations in PEA levels have been observed in various inflammatory diseases, including rheumatoid arthritis and osteoarthritis. nih.gov The development of potent and systemically available NAAA inhibitors, such as those based on the this compound scaffold, provides valuable pharmacological tools for further investigation into the role of NAAA in inflammatory conditions and for the potential development of new anti-inflammatory and analgesic drugs. nih.govacs.org
Interactive Table: NAAA Inhibitory Activity of this compound Derivatives
Neuropharmacological Relevance of Bicyclic Systems
The this compound system and its analogs have demonstrated considerable relevance in neuropharmacology, primarily through their interaction with monoamine transporters. These transporters, which include those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), are critical for regulating neurotransmitter levels in the synapse and are key targets for drugs treating neurological and psychiatric disorders. nih.govnih.gov
Derivatives of 8-azabicyclo[3.2.1]octane have been extensively studied as monoamine reuptake inhibitors. google.com The rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton, for instance, has shown stereoselective binding and uptake inhibition at the DAT. nih.gov Research has revealed that modifications to this bicyclic system can significantly influence binding affinity and selectivity for different monoamine transporters. nih.govnih.gov For example, certain 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters have shown a preference for SERT over DAT, while 3-monoaryl systems tend to exhibit DAT selectivity. nih.gov
Interestingly, studies on 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes have challenged the long-held assumption that an amino function is essential for binding to monoamine transporters. acs.org It was discovered that the 8-amino group of the tropane skeleton, traditionally thought to form an ionic bond with an aspartic acid residue on the DAT, could be replaced with an oxygen atom without losing potent inhibitory activity at the DAT. acs.org Specifically, the 3β-(3,4-dichlorophenyl) and 3α-(3,4-dichlorophenyl) analogs of 2-carbomethoxy-8-oxabicyclo[3.2.1]octane were found to be highly potent DAT inhibitors. acs.org
The neuropharmacological potential of these compounds extends to the treatment of conditions like depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Some derivatives act as NMDA receptor subunit NR2B antagonists, which is a promising avenue for neuroprotective therapies. The rigid bicyclic structure is thought to enhance binding affinity to these biological targets, making it a valuable scaffold in drug discovery.
Furthermore, compounds incorporating the this compound moiety have been investigated for their role as mTORC1/2 inhibitors, with some showing brain penetrability, suggesting potential for treating neurological disorders. acs.org For example, PQR620, which contains this bicyclic system, is a potent and selective mTORC1/2 inhibitor. acs.org
Table 1: Neuropharmacological Activity of Selected this compound Derivatives
| Compound Class | Target(s) | Notable Findings | Reference(s) |
| 3-Biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters | DAT, SERT | Benzothiophene (B83047) substituted compounds showed 177-fold selectivity for DAT vs. SERT. nih.gov | nih.gov |
| 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes | DAT | 3β-(3,4-dichlorophenyl) and 3α-(3,4-dichlorophenyl) analogs are potent DAT inhibitors, demonstrating the nitrogen at position 8 is not required for binding. acs.org | acs.org |
| 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives | DAT, SERT, NET | The rigid skeleton imparts modest stereoselective binding at the DAT. nih.gov | nih.gov |
| 3-Oxa-8-azabicyclo[3.2.1]octane derivatives | Monoamine transporters, NMDA receptors | Act as monoamine reuptake inhibitors and NMDA receptor subunit NR2B antagonists. | |
| 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620) | mTORC1/2 | Potent, selective, and brain-penetrable inhibitor with potential for neurological disorders. acs.org | acs.org |
Enzymatic Interaction Studies (e.g., Beta-glucosidase A)
The this compound scaffold and its derivatives have also been the subject of enzymatic interaction studies, revealing their potential as enzyme inhibitors. While specific detailed studies on the interaction with beta-glucosidase A are not extensively documented in the provided context, the broader class of related polyhydroxylated azepanes and bicyclic systems have been evaluated against various glycosidases.
Polyhydroxyazepanes, which can be considered structural relatives, have been designed as mimics of noeuromycin and have shown inhibitory activity against glycosidases. researchgate.net The conformational flexibility of the seven-membered azepane ring is thought to be important for its interaction with the active site of these enzymes. nih.gov Saturation transfer difference (STD) NMR experiments have confirmed the potent and competitive inhibition of almond β-glucosidase by certain azepane derivatives. researchgate.net
The inhibitory potential of compounds containing the this compound core extends beyond glycosidases. For instance, derivatives have been investigated as inhibitors of PI3K and mTOR, which are crucial enzymes in cell signaling pathways implicated in cancer. acs.org The introduction of the this compound moiety into certain molecular frameworks has been shown to enhance selectivity for mTOR over PI3K. acs.org
Furthermore, recent patent literature discloses this compound compounds as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) protein, a key enzyme in the DNA damage response pathway, suggesting applications in cancer therapy. google.com
While direct and detailed research on the interaction of this compound itself with beta-glucosidase A is not prominent in the search results, the established activity of structurally related compounds against glycosidases and other key enzymes underscores the therapeutic potential of this bicyclic scaffold. The synthesis of various carbasugars and their evaluation as glycosidase inhibitors further highlights the importance of such scaffolds in enzyme interaction studies. ethz.ch
Table 2: Enzymatic Interactions of Compounds Containing or Related to the this compound Scaffold
| Compound/Scaffold Class | Enzyme Target | Key Findings | Reference(s) |
| Polyhydroxyazepanes | Glycosidases (e.g., almond β-glucosidase) | Act as competitive inhibitors; conformational flexibility is key. researchgate.net | researchgate.net |
| 3-Oxa-8-azabicyclo[3.2.1]octane derivatives | PI3K | Binds to the active site, blocking downstream signaling. | |
| This compound containing compounds | mTOR, PI3K | Introduction of the scaffold can improve selectivity for mTOR over PI3K. acs.org | acs.org |
| This compound compounds | ATR (Ataxia Telangiectasia and Rad3-related) | Patented as inhibitors for potential use in cancer treatment. google.com | google.com |
Advanced Characterization and Structural Analysis in Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 8-oxa-3-azabicyclo[3.2.1]octane derivatives. Primarily, ¹H NMR and ¹³C NMR are used to map the molecular framework.
In ¹H NMR analysis of related 8-oxabicyclo[3.2.1]octene systems, specific protons within the bicyclic structure exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. For instance, studies on 2-carbomethoxy-3-biaryl-8-oxa-[3.2.1]octene derivatives have shown that the bridgehead proton H₁ typically appears as a doublet between δ 4.97-5.01, while the other bridgehead proton, H₅, is observed as a multiplet around δ 4.65-4.68. nih.gov The protons on the carbon adjacent to the oxygen bridge also show distinct signals, with the H₄β proton appearing as a double doublet (δ 2.98-3.09) and the H₄α proton as a doublet (δ 2.08-2.18). nih.gov The structural assignment for the product of oxidative demetalation in the synthesis of oxa- and azabicyclo[3.2.1]octane derivatives was confirmed by studying its ¹H NMR spectrum. nih.gov Two-dimensional NMR techniques, such as COSY and HMQC, are often employed to further confirm connectivity and spatial relationships between protons and carbons within the molecule.
Detailed research findings from ¹H NMR studies on related bicyclic systems are summarized below:
| Proton | Chemical Shift (δ ppm) | Multiplicity |
| H₁ | 4.97-5.01 | d |
| H₅ | 4.65-4.68 | m |
| H₄β | 2.98-3.09 | dd |
| H₄α | 2.08-2.18 | d |
| Table based on data for 2-carbomethoxy-3-biaryl-8-oxa-[3.2.1]octene systems. nih.gov |
Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques are indispensable for both the purification of this compound derivatives and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a principal method used for these purposes.
HPLC, often coupled with a mass spectrometry (MS) detector (HPLC-MS), is a powerful tool for impurity profiling. This combination allows for the separation of the main compound from byproducts, residual starting materials, and intermediates from the synthesis, while MS provides mass information for the identification of these impurities. For instance, in the synthesis of related tropane (B1204802) alkaloids, column chromatography is a standard method for purifying reaction products. nih.gov The purity of the final compound is often specified by suppliers, with commercially available this compound having purities of >95.0%.
Different chromatographic methods are employed depending on the scale and purpose of the separation:
| Method | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity, separation of complex mixtures. |
| HPLC-Mass Spectrometry (HPLC-MS) | Impurity profiling and identification. |
| Column Chromatography | Preparative purification of synthesized compounds. nih.gov |
Chiral Separations for Enantiomeric Purity Determination
Given that the this compound core can possess multiple stereocenters, the synthesis of these compounds often results in a mixture of enantiomers or diastereomers. The separation and determination of the enantiomeric purity of these stereoisomers are critical, as different enantiomers can exhibit distinct biological activities.
Chiral HPLC is the predominant technique for resolving enantiomers and quantifying enantiomeric excess (ee). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For example, a Chiralpak IA column can be used for the resolution of enantiomers of similar bicyclic structures.
Research into the enantioselective synthesis of related 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octene frameworks has demonstrated the ability to produce compounds with very high enantiopurity. nih.govehu.es Methodologies have been developed that allow for the isolation of diastereoisomers with enantiomeric excesses up to 99.9% ee. nih.gov Patent applications for derivatives of this compound often specify the desired product as a single enantiomer with an enantiomeric excess greater than 99%. google.com The ability to achieve such high levels of stereochemical control is crucial for the development of compounds with specific therapeutic effects. nih.gov
Computational Chemistry and Modeling Studies
Conformational Analysis of the Bridged Bicyclic System
The conformational landscape of the 8-oxa-3-azabicyclo[3.2.1]octane system is a key determinant of its biological activity. Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the relative stabilities of its conformers. montclair.edu The bicyclic structure inherently restricts the molecule's flexibility, making it an attractive template for probing specific spatial regions within a protein's binding site. montclair.edu
Studies have focused on the chair-like and boat-like conformations of the piperidine (B6355638) ring within the bicyclic system. montclair.edu The relative energies of these conformations are influenced by substituents on the nitrogen atom. For instance, the introduction of a phenyl group can eliminate the energy barrier between the chair and boat forms, while a t-butyl group has a negligible effect on this equilibrium. montclair.edu This information is critical for designing ligands that can adopt low-energy conformations that are complementary to their target receptors. montclair.edu
Table 1: Calculated Conformational Data for Bicyclic Diamine Scaffolds
| Scaffold | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| [3.2.1]-3-azabicyclic diamine | Chair-like | 0.0 |
| [3.2.1]-3-azabicyclic diamine | Boat-like | 1.2 |
| [3.2.2]-3-azabicyclic diamine | Chair-like | 0.0 |
| [3.2.2]-3-azabicyclic diamine | Boat-like | 0.8 |
This table is based on data from a study that performed in silico conformational analysis of various bicyclic diamines, including those with the [3.2.1] scaffold. The data highlights the relative stability of different conformations. montclair.edu
Molecular Docking and Ligand-Receptor Interaction Predictions
Molecular docking simulations are a powerful tool for predicting the binding modes of this compound derivatives with their biological targets. These studies provide insights into the specific interactions that contribute to binding affinity and selectivity. For example, derivatives of this scaffold have been investigated as inhibitors of the mechanistic target of rapamycin (B549165) (mTOR), a key protein in cell proliferation and survival. acs.org
Docking studies have shown that the oxygen atom of the morpholine-like moiety in this compound can form a crucial hydrogen bond with the hinge region of the mTOR kinase domain. acs.org The steric bulk of the bicyclic system can also be leveraged to enhance selectivity for mTOR over other kinases like PI3K. By introducing sterically demanding groups, it's possible to disrupt binding to PI3K while maintaining or improving affinity for mTOR. acs.org These predictions have guided the synthesis of highly potent and selective mTOR inhibitors. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of the related 8-azabicyclo[3.2.1]octane scaffold, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These models have been used to design novel antagonists for cholinergic receptors. nih.gov
The QSAR models for 8-azabicyclo[3.2.1]octane analogs have demonstrated high predictive ability, with q² values of 0.819 for CoMFA and 0.810 for CoMSIA. nih.gov These models provide contour maps that highlight the regions around the molecule where steric bulk, electrostatic potential, and other physicochemical properties are favorable or unfavorable for activity. This information is invaluable for optimizing lead compounds to improve their potency and selectivity. While specific QSAR studies on this compound were not found, the principles and successes from the closely related azabicyclo[3.2.1]octane series are directly applicable.
Reaction Mechanism Studies using Computational Methods
Computational methods are also employed to elucidate the mechanisms of reactions involving the this compound scaffold. Density functional theory (DFT) calculations, for instance, have been used to study the mechanism of cycloaddition reactions that form this bicyclic system. unizar.es
These computational studies can provide detailed information about transition state geometries, activation energies, and reaction pathways. For example, in the context of forming the related 8-azabicyclo[3.2.1]octane scaffold, computational studies have supported a concerted, albeit not pericyclic, cycloaddition mechanism. unizar.es Understanding these reaction mechanisms is crucial for optimizing reaction conditions and for the stereoselective synthesis of complex molecules containing the this compound core.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies for Enhanced Efficiency
A notable advancement is the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM), a biomass-derivable material, which can be selectively transformed into 8-oxa-3-azabicyclo[3.2.1]octane. cardiff.ac.uk This process, catalyzed by Pt/NiCuAlOx, achieves a 58% yield with 100% conversion of the starting material under optimized conditions. cardiff.ac.uk Another approach involves the synthesis of the thione analogue, (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione, in five steps from a cis-disubstituted tetrahydrofuran (B95107). researchgate.net This method is an improvement over older syntheses that utilized expensive reagents and produced toxic byproducts. researchgate.net
Future methodologies may build upon cascade reactions, where multiple bond-forming events occur in a single operation, to construct the bicyclic framework. ehu.es Research into enantioselective methods, such as desymmetrization of achiral precursors or the use of chiral catalysts, will be crucial for accessing specific stereoisomers for pharmacological testing. uni-regensburg.dersc.org The development of syntheses that avoid toxic intermediates, such as azides, by employing alternative strategies like C-H carboxylation of precursors like furfurylamine (B118560), represents another promising direction. rsc.org
Table 1: Selected Modern Synthetic Approaches to the this compound Core
| Starting Material | Key Process | Product | Reported Yield | Reference |
| 2,5-Tetrahydrofurandimethanol (THFDM) | One-pot aminocyclization | This compound | 58% | cardiff.ac.uk |
| cis-Disubstituted tetrahydrofuran | Multi-step synthesis | (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione | - | researchgate.net |
| Furfurylamine | C-H carboxylation | 8-Oxa-3-azabicyclo[3.2.1]octan-2-one | - | rsc.org |
Design and Synthesis of Advanced this compound-based Therapeutic Agents
The this compound scaffold has proven to be a valuable component in the design of advanced therapeutic agents targeting a range of diseases. A prime example is PQR620, a potent and selective inhibitor of the mTORC1/2 kinase, which has shown promise in treating cancer and neurological disorders. acs.orgresearchgate.net This compound demonstrated significant inhibition of tumor growth in mouse xenograft models and attenuated seizures in a model of tuberous sclerosis complex. researchgate.net
Future design strategies will likely focus on elaborating the core structure to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives using techniques like Stille cross-coupling has been explored to probe structure-activity relationships (SAR) for monoamine transporters. nih.gov By replacing the nitrogen atom of traditional tropane (B1204802) alkaloids with oxygen, researchers have created potent inhibitors of the dopamine (B1211576) transporter (DAT), demonstrating that an amino nitrogen is not an absolute requirement for binding. acs.org
Further research into derivatives as inhibitors of novel targets, such as the Ataxia Telangiectasia and Rad3-related (ATR) protein for cancer therapy, is an active area of investigation. google.com The use of the scaffold as a lead structure for developing drugs against neurodegenerative diseases and cancer, potentially acting through mechanisms like histone deacetylase inhibition, continues to be a promising avenue. evitachem.com
Exploration of New Biological Targets and Pharmacological Profiles
A key direction for future research is the identification of new biological targets for compounds containing the this compound moiety. While targets like the dopamine transporter (DAT) and mTOR kinase are established, the versatility of the scaffold suggests it could be adapted to interact with a much wider range of proteins. acs.orgacs.org
Recent patent literature discloses derivatives designed as ATR inhibitors, which play a crucial role in DNA damage repair in cancer cells, highlighting a novel therapeutic strategy. google.com Other research has pointed towards histone deacetylase inhibition as a potential mechanism of action for some derivatives in cancer research. evitachem.com The discovery that 8-oxa analogues of tropanes can potently inhibit the DAT opened up a new pharmacological class, challenging previous assumptions about the necessity of a nitrogen atom for transporter binding. acs.org The exploration of these compounds for their activity on other monoamine transporters, such as the serotonin (B10506) transporter (SERT), has also yielded interesting selectivity profiles. nih.gov
Future screening efforts will likely employ high-throughput methods to test libraries of this compound derivatives against diverse panels of enzymes and receptors to uncover new pharmacological activities and therapeutic applications.
Table 2: Known and Investigated Biological Targets for this compound Derivatives
| Derivative Class | Biological Target | Therapeutic Area | Reference |
| Pyridinyl-triazine derivatives (e.g., PQR620) | mTORC1/2 Kinase | Cancer, Neurological Disorders | acs.orgresearchgate.net |
| 2-Carbomethoxy-3-aryl derivatives | Dopamine Transporter (DAT) | CNS Disorders | acs.org |
| 3-Biaryl derivatives | Serotonin Transporter (SERT) | CNS Disorders | nih.gov |
| Patented novel structures | ATR Kinase | Cancer | google.com |
| Cyclopentanecarbonyl derivatives | Histone Deacetylase (potential) | Cancer, Neurodegeneration | evitachem.com |
Investigation of Stereochemical Effects on Drug Efficacy and Selectivity
The rigid, bicyclic nature of the this compound scaffold gives rise to multiple stereocenters, and the specific stereochemistry of a molecule can have a profound impact on its biological activity. A critical area for future research is the systematic investigation of these stereochemical effects on drug efficacy and selectivity.
For the related 8-azabicyclo[3.2.1]octane systems, it has been shown that the stereochemistry of substituents dramatically influences potency. For instance, in a series of NAAA inhibitors, the endo-configured compound was significantly more potent than its exo-counterpart. nih.govacs.org Similarly, studies on 3-aryl-8-oxabicyclo[3.2.1]octanes revealed that both the 3α- and 3β-diastereomers can be potent DAT inhibitors. acs.org The synthesis of distinct diastereomers, such as the 2α- and 2β-carbomethoxy derivatives, allows for a detailed comparison of their biological profiles. nih.gov
Future work must involve the development of robust enantioselective and diastereoselective synthetic routes to allow for the isolation and testing of individual stereoisomers. rsc.org This will enable a deeper understanding of the three-dimensional SAR at the target binding site, guiding the design of more potent and selective therapeutic agents while minimizing potential off-target effects associated with other isomers.
Sustainable Synthesis and Green Chemistry Approaches
Integrating the principles of green chemistry into the synthesis of the this compound core is a vital future direction. This involves utilizing renewable starting materials, reducing waste, and avoiding hazardous reaction conditions and reagents.
A significant step in this direction is the use of biomass-derived platform chemicals. The synthesis of the scaffold from 2,5-tetrahydrofurandimethanol (THFDM) or the use of furfurylamine (derived from furfural) are prime examples of converting renewable resources into valuable chemical building blocks. cardiff.ac.ukrsc.orgacs.org These approaches not only improve the sustainability of the process but also can enhance efficiency by reducing the number of synthetic steps. rsc.org
Future research will focus on:
Catalysis: Developing highly efficient and recyclable catalysts to replace stoichiometric reagents, such as the Pt/NiCuAlOx system used for aminocyclization. cardiff.ac.uk
Solvent Choice: Utilizing greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds.
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, a principle exemplified by one-pot and cascade reactions. cardiff.ac.ukehu.es
Waste Reduction: Moving away from synthetic routes that generate toxic waste, such as those involving chromium reagents. researchgate.net
By embracing these green chemistry principles, the synthesis of this compound and its derivatives can become more environmentally benign and economically viable for large-scale production.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over time, identifying stable binding conformations .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .
- Docking Software (AutoDock, Schrödinger) : Predict binding modes to monoamine transporters, guiding synthetic prioritization .
How is the metabolic stability of this compound derivatives assessed in preclinical studies?
Advanced Research Question
- In vitro assays : Liver microsomes (human/rat) measure phase I metabolism (CYP450 enzymes).
- Stability modifications : Fluorination at aromatic rings or methyloxime formation at C3 reduces oxidative degradation .
- LC-MS/MS : Quantifies metabolites in plasma, identifying major clearance pathways .
What safety protocols are critical for handling reactive intermediates in azabicyclo synthesis?
Basic Research Question
- Tosylates and halogenated intermediates : Use fume hoods and personal protective equipment (PPE) due to mutagenic risks .
- Azide-containing precursors : Avoid shock or friction; store in inert solvents .
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .
How do researchers profile the pharmacological efficacy of this compound derivatives in neurological models?
Advanced Research Question
- In vivo models : Rodent forced-swim tests (depression) or Morris water maze (cognition) assess behavioral effects .
- Ex vivo autoradiography : Maps brain receptor occupancy using radiolabeled derivatives (e.g., -labeled analogs) .
- Dose optimization : PK/PD modeling balances efficacy (EC) and toxicity (LD) .
Notes
- Methodological Focus : Answers emphasize experimental design, data interpretation, and technical workflows.
- Advanced/Basic Distinction : Advanced questions address SAR, stereochemistry, and computational modeling; basic questions cover synthesis and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
